Cynanoside J
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Overview
Description
Cynanoside J is a C21 steroidal glycoside that can be obtained from the plant Cynanchum taihangense. It has a molecular formula of C41H62O14 and a molecular weight of 778.92 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cynanoside J is typically isolated from natural sources, specifically from the plant Cynanchum taihangense. The extraction process involves the use of organic solvents to separate the glycosides from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Cynanoside J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Cynanoside J has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroidal glycosides.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic activity.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Cynanoside J exerts its effects through several molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This is achieved through the activation of caspases and the upregulation of pro-apoptotic proteins. Additionally, this compound inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Cynanoside A: Another C21 steroidal glycoside with similar cytotoxic activity.
Cynanoside F: Known for its antioxidant and anti-inflammatory effects.
Comparison: Cynanoside J is unique due to its specific cytotoxic activity against certain cancer cell lines, which makes it a valuable compound in cancer research. While Cynanoside A and Cynanoside F also exhibit biological activities, this compound’s distinct mechanism of action and molecular targets set it apart .
Properties
Molecular Formula |
C41H62O14 |
---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4S,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C41H62O14/c1-20-36(43)29(45-6)16-34(49-20)54-37-21(2)50-32(15-28(37)42)55-38-22(3)51-33(17-30(38)46-7)52-25-12-13-40(4)24(14-25)9-10-26-27(40)11-8-23-18-47-41(5)35(23)31(19-48-41)53-39(26)44/h9,18,20-22,25-38,42-43H,8,10-17,19H2,1-7H3/t20-,21+,22+,25-,26+,27-,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-/m0/s1 |
InChI Key |
UTQDRWSHVALSEO-BOADQODESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC(=O)[C@@H]6CC=C5C4)C)C)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CCC5(C6CCC7=COC8(C7C(CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O |
Origin of Product |
United States |
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